1-(Hexyloxy)-2-methylbenzene

Descripción

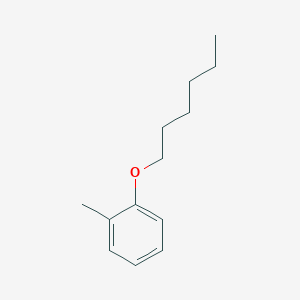

Structure

3D Structure

Propiedades

IUPAC Name |

1-hexoxy-2-methylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20O/c1-3-4-5-8-11-14-13-10-7-6-9-12(13)2/h6-7,9-10H,3-5,8,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYNSBPSGVMZLNU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC1=CC=CC=C1C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90616957 | |

| Record name | 1-(Hexyloxy)-2-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90616957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57792-32-2 | |

| Record name | 1-(Hexyloxy)-2-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90616957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Hexyloxy 2 Methylbenzene

Established Synthetic Routes and Reaction Optimizations

The traditional synthesis of 1-(hexyloxy)-2-methylbenzene relies on well-established organic reactions. These methods have been refined over the years to improve efficiency and yield.

Williamson Ether Synthesis: Reaction Conditions and Yield Enhancement

The Williamson ether synthesis is a cornerstone method for preparing ethers and is highly applicable to the synthesis of 1-(hexyloxy)-2-methylbenzene. This S\textsubscript{N}2 reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific case, the reaction proceeds between the o-cresolate anion and a hexyl halide, typically 1-bromohexane (B126081) or 1-iodohexane.

The formation of the o-cresolate is achieved by deprotonating o-cresol (B1677501) with a suitable base. For aryl ethers, weak bases such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) are often sufficient. google.com The reaction is typically conducted in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724) at temperatures ranging from 50 to 100 °C, with reaction times of 1 to 8 hours. google.com

Several strategies can be employed to enhance the yield, which can range from 50-95% in laboratory settings. google.com One significant optimization involves the use of phase-transfer catalysis (PTC). A phase-transfer catalyst, such as tetrabutylammonium (B224687) bromide, facilitates the transfer of the phenoxide anion from the aqueous phase to the organic phase where the alkyl halide is located, thus increasing the reaction rate and yield. google.comfrontiersin.org This technique is particularly useful in industrial applications and allows for the use of a biphasic system, which simplifies product workup. researchgate.net Another modern approach to enhance reaction rates is the use of microwave irradiation, which can dramatically reduce reaction times from hours to minutes. nih.govunibo.it

The choice of the alkylating agent is crucial; primary alkyl halides like 1-bromohexane are preferred as secondary and tertiary halides are prone to E2 elimination side reactions, especially given that the alkoxide is also a strong base. banrepcultural.orgacs.org

Table 1: Williamson Ether Synthesis - Reaction Parameters

| Parameter | Condition | Rationale / Impact |

|---|---|---|

| Reactants | o-Cresol, 1-Hexyl Halide | Forms the target ether via S\textsubscript{N}2 reaction. |

| Base | NaOH, KOH, K₂CO₃ | Deprotonates o-cresol to form the nucleophilic phenoxide. google.comgoogle.com |

| Solvent | DMF, Acetonitrile, DMSO | Polar aprotic solvents facilitate the S\textsubscript{N}2 mechanism. google.combanrepcultural.org |

| Temperature | 50 - 100 °C | Provides energy for the reaction to proceed at a reasonable rate. rsc.org |

| Catalyst (Optional) | Tetrabutylammonium Bromide | Phase-transfer catalyst enhances yield by improving reactant contact. frontiersin.org |

| Enhancement | Microwave Irradiation | Significantly reduces reaction time. nih.govunibo.it |

Palladium-Catalyzed Coupling Reactions: Advancements and Scope

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination and its C-O coupling variants, have become powerful tools for forming aryl ether bonds under relatively mild conditions. tsijournals.comtandfonline.com This methodology can be applied to synthesize 1-(hexyloxy)-2-methylbenzene by coupling an aryl halide (or triflate) with hexanol.

The success of these reactions heavily relies on the choice of ligand coordinated to the palladium catalyst. Bulky, electron-rich phosphine (B1218219) ligands are essential for promoting the crucial reductive elimination step that forms the C-O bond. Ligands such as 2-di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl (B1312855) (di-tBuXPhos) have proven effective for coupling a wide range of aryl halides with phenols and alcohols, including sterically hindered substrates. rsc.org The use of palladacycle precatalysts has also been shown to facilitate the synthesis of methyl aryl ethers at room temperature, a principle that can be extended to other alkyl aryl ethers. mdpi.commdpi.com

This method offers a broad scope, tolerating a variety of functional groups on both the aryl halide and the alcohol. acs.org It is particularly advantageous for substrates where the Williamson synthesis might fail or give low yields, for instance, with less reactive aryl halides or sterically demanding partners. iacademic.info The catalyst system typically consists of a palladium source like Pd(OAc)₂ or a pre-formed palladacycle, a bulky phosphine ligand, and a base such as cesium carbonate (Cs₂CO₃) or sodium tert-butoxide (NaOtBu). mdpi.com

Table 2: Palladium-Catalyzed Etherification - Key Components

| Component | Example | Function |

|---|---|---|

| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | The active metal catalyst for the cross-coupling cycle. rsc.org |

| Ligand | Bulky Biaryl Phosphines (e.g., di-tBuXPhos) | Stabilizes the Pd center and promotes reductive elimination. rsc.org |

| Aryl Partner | 2-Bromotoluene, 2-Chlorotoluene | The electrophilic component in the coupling reaction. |

| Alcohol Partner | Hexan-1-ol | The nucleophilic component in the coupling reaction. |

| Base | Cs₂CO₃, K₃PO₄, NaOtBu | Activates the alcohol and facilitates the catalytic cycle. mdpi.com |

Mitsunobu Reaction Analogs: Applicability to o-Cresol Derivatives

The Mitsunobu reaction provides another route to ethers by the dehydrative coupling of an alcohol and a pronucleophile, in this case, o-cresol, mediated by a combination of a phosphine (e.g., triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD). researchgate.netchemcess.com A key feature of this reaction is that it activates the alcohol, which is then attacked by the phenolate (B1203915) nucleophile. researchgate.net

However, the application of the Mitsunobu reaction to sterically hindered phenols like o-cresol can be challenging, often resulting in low yields. researchgate.net The steric bulk around the phenolic hydroxyl group hinders the S\textsubscript{N}2 attack by the phenolate. This can lead to side reactions, such as the alkylation of the hydrazinedicarboxylate by-product, which reduces the yield of the desired ether. researchgate.net

To overcome these limitations, several modifications and optimizations have been developed. One effective strategy is to perform the reaction at a high concentration (e.g., 3.0 M) and use sonication. This combination has been shown to dramatically increase the reaction rate, reducing reaction times from days to minutes and significantly improving yields for sterically demanding substrates. Another approach involves the use of a base catalyst, such as triethylamine, and refluxing the reaction mixture, which has also provided good results for hindered systems. The choice of solvent can also play a role; using a less coordinating solvent like diethyl ether instead of THF has been found to suppress side reactions and improve yields for hindered phenols. researchgate.net

Novel Synthetic Approaches and Method Development

Research into the synthesis of 1-(hexyloxy)-2-methylbenzene and related ethers continues to focus on improving selectivity and developing more efficient and environmentally benign catalyst systems.

Exploration of Chemo- and Regioselective Synthesis

A significant challenge in the etherification of cresol (B1669610) isomers is achieving regioselectivity, specifically O-alkylation (ether formation) versus C-alkylation (alkylation on the aromatic ring). The reaction pathway is heavily influenced by the catalyst and reaction conditions.

Studies have shown that the acidity of the catalyst plays a key role. Less acidic catalysts or those with strong Brønsted acid sites tend to favor O-alkylation, leading to the desired ether product. iacademic.info In contrast, catalysts with strong Lewis acid sites, or a combination of Lewis and Brønsted acidity, often promote C-alkylation. For example, vapor-phase alkylation of cresols over solid acid catalysts like zeolites can be tuned to favor either O- or C-alkylation depending on the catalyst's properties and the reaction temperature.

Development of Catalyst Systems for Etherification

The development of novel catalyst systems aims to improve the efficiency, selectivity, and environmental footprint of etherification reactions. For the Williamson synthesis, heterogeneous basic catalysts like KOH supported on alumina (B75360) (KOH/Al₂O₃) or basic ion-exchange resins (e.g., Amberlyst-A26) are being explored to simplify product purification and enable catalyst recycling. mdpi.com

In the realm of greener chemistry, dimethyl carbonate (DMC) is being investigated as a non-toxic alternative to traditional alkylating agents like alkyl halides. researchgate.net The etherification of phenolic compounds with DMC can be catalyzed by various systems, including inorganic salts (KBr), metal oxides, and organic bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). An efficient system using DBU with an inorganic base co-catalyst achieved excellent conversion and selectivity (>99.5%) under mild conditions. researchgate.net

Heterogeneous solid base catalysts, such as alkali-loaded silica (B1680970) (e.g., Cs/SiO₂), have been used for the vapor-phase O-alkylation of cresols with methanol (B129727), demonstrating high selectivities of around 99%. acs.org For palladium-catalyzed couplings, ongoing research focuses on creating more active and stable catalysts that can operate at lower loadings and milder temperatures, further broadening the applicability and sustainability of these powerful methods. frontiersin.org

Green Chemistry Principles in the Synthesis of 1-(Hexyloxy)-2-methylbenzene

The application of green chemistry to the synthesis of 1-(hexyloxy)-2-methylbenzene aims to create more environmentally benign processes. This involves a shift from conventional methods that often utilize hazardous solvents and reagents, and consume significant amounts of energy, towards cleaner and more efficient alternatives.

A key aspect of green chemistry is the reduction or elimination of volatile organic solvents, which are often toxic and contribute to environmental pollution. Research has explored solvent-free or reduced-solvent conditions for the synthesis of ethers like 1-(hexyloxy)-2-methylbenzene.

For instance, a study on the dehydrogenative arylation for the synthesis of aryl ethers and amines highlighted a straightforward heterogeneous palladium-catalyzed process that can be conducted under solvent-free conditions. researchgate.net While this specific study does not detail the synthesis of 1-(hexyloxy)-2-methylbenzene, the principles of solvent-free catalysis are broadly applicable. Another approach involves using water as a reaction medium, which is a safe, non-toxic, and inexpensive solvent. researchgate.net The use of aqueous media in reactions like the Williamson synthesis can be facilitated by surfactants. francis-press.com

Table 1: Comparison of Solvent Systems in Ether Synthesis

| Solvent System | Advantages | Disadvantages | Catalyst/Conditions |

|---|---|---|---|

| Conventional Organic Solvents (e.g., DMSO, THF) | Good solubility for reactants. | Often toxic, volatile, and difficult to recycle. researchgate.net | Strong bases like NaH or KOH. |

| Solvent-Free | Eliminates solvent waste, reduces cost and environmental impact. researchgate.net | May require higher temperatures or different catalysts. researchgate.net | Heterogeneous catalysts (e.g., Palladium). researchgate.net |

| Aqueous Media | Environmentally benign, low cost, safe. researchgate.net | Reactants may have low solubility. researchgate.net | Phase-transfer catalysts or surfactants may be needed. francis-press.comwikipedia.org |

The move towards sustainable synthesis pathways for 1-(hexyloxy)-2-methylbenzene involves replacing traditional stoichiometric reagents with catalytic systems that are more environmentally friendly.

The classic Williamson ether synthesis, a common method for preparing 1-(hexyloxy)-2-methylbenzene, typically employs a strong base like sodium hydride or potassium hydroxide. Green alternatives focus on using recyclable catalysts and less hazardous reagents. For example, phase-transfer catalysis is a technique used in industrial synthesis to improve reaction efficiency and can be a greener alternative to traditional methods. wikipedia.orgbyjus.com

Recent research has also explored the use of heterogeneous catalysts, such as palladium, which can be easily separated from the reaction mixture and recycled. researchgate.net Furthermore, there is growing interest in using catalysts derived from renewable sources. For instance, a cotton fabric-supported cationic acrylate (B77674) polymer has been shown to be an efficient and recyclable catalyst for the Williamson ether synthesis. francis-press.com

Table 2: Catalysts and Reagents in the Synthesis of 1-(Hexyloxy)-2-methylbenzene

| Catalyst/Reagent Type | Example | Role in Synthesis | Green Chemistry Aspect |

|---|---|---|---|

| Traditional Base | Sodium Hydride (NaH), Potassium Hydroxide (KOH) | Deprotonation of the phenol. | Can be hazardous and produce significant salt waste. researchgate.net |

| Phase-Transfer Catalyst | Tetrabutylammonium bromide, 18-crown-6 | Facilitates reaction between reactants in different phases. wikipedia.org | Increases reaction rate and can enable the use of greener solvents. wikipedia.org |

| Heterogeneous Catalyst | Palladium on a solid support | Catalyzes the etherification reaction. researchgate.net | Easily recoverable and recyclable, reducing waste. researchgate.net |

| Polymer-Supported Catalyst | Cationic acrylate polymer on cotton fabric | Acts as a recyclable catalyst. francis-press.com | Utilizes a renewable support and is recyclable. francis-press.com |

Reducing energy consumption is a fundamental principle of green chemistry. In the synthesis of 1-(hexyloxy)-2-methylbenzene, this is often achieved through the use of alternative energy sources or by lowering reaction temperatures and times.

Microwave-assisted synthesis has emerged as a significant energy-efficient technique. anton-paar.com Microwave heating can dramatically reduce reaction times from hours to minutes and often leads to higher yields compared to conventional heating methods. anton-paar.commdpi.com This is due to the direct and efficient heating of the reaction mixture. anton-paar.com For example, a microwave-enhanced Williamson ether synthesis has been developed, showcasing the potential for rapid and efficient ether production. francis-press.com

Another approach to energy efficiency is the development of catalytic systems that operate under milder conditions, such as lower temperatures. The catalytic Williamson ether synthesis can be performed at high temperatures to enable the use of weaker alkylating agents, but recent advancements aim to develop catalysts that are effective at lower, more energy-efficient temperatures. researchgate.net

Table 3: Comparison of Energy Sources for Synthesis

| Energy Source | Typical Reaction Time | Temperature Range (°C) | Advantages |

|---|---|---|---|

| Conventional Heating (e.g., oil bath) | 1-8 hours wikipedia.orgbyjus.com | 50-100 wikipedia.orgbyjus.com | Well-established and widely used. |

| Microwave Irradiation | Minutes anton-paar.commdpi.com | Can exceed the boiling point of the solvent under pressure. anton-paar.com | Rapid heating, shorter reaction times, often higher yields. anton-paar.commdpi.com |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. By analyzing the chemical environment of atomic nuclei, primarily ¹H and ¹³C, a detailed picture of the molecular structure can be assembled.

Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Confirmation

Proton NMR (¹H NMR) spectroscopy provides critical information about the number, environment, and connectivity of hydrogen atoms within a molecule. The ¹H NMR spectrum of 1-(Hexyloxy)-2-methylbenzene, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), displays characteristic signals for both the aromatic and aliphatic protons. docbrown.info

The aromatic protons on the benzene (B151609) ring typically appear as a multiplet in the region of δ 6.82–6.72 ppm. nih.gov The protons of the hexyloxy chain exhibit distinct signals corresponding to their position relative to the oxygen atom. The methylene (B1212753) group directly attached to the ether oxygen (–O–CH₂–) is the most deshielded of the aliphatic protons, resonating as a triplet around δ 3.93 ppm due to coupling with the adjacent methylene group. nih.gov The subsequent methylene groups of the hexyl chain appear as multiplets in the upfield region, typically between δ 1.82 and 1.34 ppm. nih.gov The terminal methyl group of the hexyloxy chain is the most shielded, appearing as a triplet at approximately δ 0.91 ppm. nih.gov The methyl group attached to the benzene ring gives rise to a singlet at around δ 2.21 ppm. nih.gov

Table 1: ¹H NMR Spectroscopic Data for 1-(Hexyloxy)-2-methylbenzene

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 6.82–6.72 | m | 4H | Ar-H |

| 3.93 | t | 2H | O-CH₂ |

| 2.21 | s | 3H | Ar-CH₃ |

| 1.82–1.75 | m | 2H | O-CH₂-CH₂ |

| 1.52–1.45 | m | 2H | O-(CH₂)₂-CH₂ |

| 1.39–1.34 | m | 4H | -(CH₂)₂-CH₃ |

| 0.91 | t | 3H | -CH₃ |

Data sourced from a study conducted in CDCl₃ at 300 MHz. nih.gov

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Framework Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in 1-(Hexyloxy)-2-methylbenzene gives a distinct signal in the ¹³C NMR spectrum.

The carbon atoms of the benzene ring resonate in the downfield region, typically between δ 112.3 and 151.9 ppm. nih.gov The carbon atom bearing the hexyloxy group (C-O) is the most deshielded of the aromatic carbons, appearing at approximately δ 151.9 ppm. nih.gov The other aromatic carbons show signals at δ 137.5, 127.9, 121.3, and 112.3 ppm. nih.gov The carbon of the methyl group attached to the ring is found at around δ 16.3 ppm. nih.gov The carbons of the hexyloxy chain appear in the upfield region. The methylene carbon directly bonded to the oxygen atom (–O–CH₂–) resonates at approximately δ 68.6 ppm. nih.gov The other methylene carbons of the hexyl chain are observed at δ 31.6, 29.4, 25.8, and 22.6 ppm, with the terminal methyl carbon appearing at δ 14.0 ppm. nih.gov

Table 2: ¹³C NMR Spectroscopic Data for 1-(Hexyloxy)-2-methylbenzene

| Chemical Shift (δ) (ppm) | Assignment |

|---|---|

| 151.9 | C-O (Aromatic) |

| 137.5 | C-CH₃ (Aromatic) |

| 127.9 | Ar-C |

| 121.3 | Ar-C |

| 112.3 | Ar-C |

| 68.6 | O-CH₂ |

| 31.6 | O-CH₂-CH₂ |

| 29.4 | O-(CH₂)₂-CH₂ |

| 25.8 | O-(CH₂)₃-CH₂ |

| 22.6 | -(CH₂)₂-CH₃ |

| 16.3 | Ar-CH₃ |

| 14.0 | -CH₃ |

Data sourced from a study conducted in CDCl₃ at 75 MHz. nih.gov

Advanced NMR Techniques for Detailed Structural Assignment

While one-dimensional ¹H and ¹³C NMR spectra are fundamental, more complex molecules often require advanced two-dimensional (2D) NMR techniques for unambiguous structural assignment. researchgate.netipb.pt Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) can be employed to establish connectivity between protons and carbons. nptel.ac.in

COSY experiments would reveal correlations between coupled protons, for instance, confirming the connectivity within the hexyloxy chain.

HSQC spectra would correlate each proton signal with its directly attached carbon, confirming the assignments made in the 1D spectra.

HMBC experiments provide information about longer-range couplings (typically 2-3 bonds), which would be invaluable in confirming the attachment of the hexyloxy group and the methyl group to the specific positions on the benzene ring. For example, an HMBC correlation would be expected between the protons of the –O–CH₂– group and the aromatic carbon at the point of attachment.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and elemental composition of a compound and can also reveal structural details through the analysis of fragmentation patterns. msu.edu

Electron Ionization Mass Spectrometry (EI-MS) and Fragmentation Analysis

In Electron Ionization Mass Spectrometry (EI-MS), the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and extensive fragmentation of the molecule. uni-saarland.de The resulting mass spectrum displays a molecular ion peak (M⁺·), corresponding to the intact molecule, and a series of fragment ion peaks. The fragmentation pattern is characteristic of the compound's structure.

For 1-(Hexyloxy)-2-methylbenzene, the molecular ion peak would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight. A common fragmentation pathway for ethers is the cleavage of the C-O bond. Alpha-cleavage next to the oxygen atom is also a characteristic fragmentation for ethers. libretexts.org Another likely fragmentation is the loss of the hexyl chain as a neutral radical, leading to a prominent peak corresponding to the methyl-phenoxide cation. Further fragmentation of the benzene ring and the alkyl chain would also occur, providing a unique fingerprint for the molecule.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition of the molecular ion and its fragments. msu.edusisweb.com This is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas.

For 1-(Hexyloxy)-2-methylbenzene (C₁₃H₂₀O), the calculated exact mass of the molecular ion [M]⁺· is 192.15142 Da. nih.gov An HRMS measurement confirming this exact mass would provide strong evidence for the proposed molecular formula, complementing the structural information obtained from NMR and EI-MS fragmentation analysis. nih.govethz.ch

Infrared (IR) and Raman Spectroscopy

The vibrational spectrum of 1-(Hexyloxy)-2-methylbenzene can be analyzed by assigning observed absorption (IR) and scattering (Raman) bands to specific molecular motions. researchgate.net The spectrum is typically divided into the functional group region (4000–1450 cm⁻¹) and the fingerprint region (1450–600 cm⁻¹). msu.edu

Key functional groups and their characteristic vibrations for 1-(Hexyloxy)-2-methylbenzene include:

Aromatic Ring (Substituted Benzene): The presence of the benzene ring is confirmed by several characteristic bands. C-H stretching vibrations (νC-H) of the hydrogens attached to the aromatic ring typically appear just above 3000 cm⁻¹ (around 3030-3100 cm⁻¹). masterorganicchemistry.com The C=C stretching vibrations within the ring (νC=C) produce a series of sharp bands in the 1600–1450 cm⁻¹ region. masterorganicchemistry.com The substitution pattern on the benzene ring (1,2-disubstitution) influences the pattern of overtone and combination bands in the 2000-1650 cm⁻¹ region and the C-H out-of-plane bending (γC-H) bands in the 850-750 cm⁻¹ region.

Alkyl Groups (Hexyloxy and Methyl): The aliphatic C-H bonds in the hexyloxy and methyl groups are identified by their stretching vibrations (νC-H) appearing just below 3000 cm⁻¹ (typically in the 2960–2850 cm⁻¹ range). masterorganicchemistry.com The asymmetric and symmetric stretching of the CH₃ and CH₂ groups can often be resolved. Bending vibrations (δC-H) for these groups are found in the 1470–1365 cm⁻¹ range. msu.edu

Ether Linkage (C-O-C): The most diagnostic feature for the ether functional group is the strong C-O stretching vibration. In aromatic ethers, this corresponds to two distinct asymmetric and symmetric stretching modes. The aryl-O stretch (Ar-O-C) typically results in a strong, sharp band around 1275–1200 cm⁻¹, while the alkyl-O stretch (C-O-C) appears in the 1075–1020 cm⁻¹ range. docbrown.info These bands are usually very prominent in the IR spectrum due to the polarity of the C-O bond.

Raman spectroscopy complements this analysis, often showing strong signals for the symmetric breathing modes of the benzene ring and the C-C backbone of the hexyl chain, which may be weak or absent in the IR spectrum. horiba.commdpi.com

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity (IR) |

|---|---|---|---|

| 3100 - 3000 | C-H Stretch | Aromatic Ring | Medium to Weak |

| 2960 - 2850 | C-H Stretch | Hexyl & Methyl Groups | Strong |

| 1600 - 1450 | C=C Stretch | Aromatic Ring | Medium |

| 1470 - 1365 | C-H Bend | Hexyl & Methyl Groups | Medium |

| 1275 - 1200 | Asymmetric C-O-C Stretch | Aryl Ether | Strong |

| 1075 - 1020 | Symmetric C-O-C Stretch | Alkyl Ether | Strong |

| 850 - 750 | C-H Out-of-Plane Bend | 1,2-Disubstituted Ring | Strong |

Chromatographic Techniques for Purity Assessment and Analysis

Chromatography is an essential tool for separating, identifying, and quantifying the components of a mixture. For 1-(Hexyloxy)-2-methylbenzene, gas and liquid chromatography are routinely employed to assess its purity and identify any potential impurities from synthesis or degradation.

Gas Chromatography-Mass Spectrometry (GC-MS) is the premier method for analyzing volatile and semi-volatile compounds like 1-(Hexyloxy)-2-methylbenzene. shimadzu.com.sgnih.gov The technique combines the high-resolution separation power of gas chromatography with the definitive identification capabilities of mass spectrometry. spectralworks.com

In a typical GC-MS analysis, the sample is injected into the GC system, where it is vaporized. An inert carrier gas (e.g., helium) carries the vapor through a long, thin capillary column. nist.gov Separation occurs based on the compounds' boiling points and their interactions with the column's stationary phase. For a non-polar compound like 1-(Hexyloxy)-2-methylbenzene, a non-polar column (e.g., DB-5ms) is often used. nih.gov The compound elutes from the column at a specific retention time, after which it enters the mass spectrometer. The MS ionizes the molecules (commonly via electron impact), separates the resulting charged fragments based on their mass-to-charge (m/z) ratio, and detects them.

The resulting mass spectrum provides a unique fragmentation pattern that confirms the compound's identity. For 1-(Hexyloxy)-2-methylbenzene (molar mass: 192.30 g/mol ), the mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 192. Key fragment ions would likely result from the cleavage of the ether bond, such as a prominent peak at m/z = 107 (cresol fragment, [CH₃C₆H₄OH]⁺) and fragments corresponding to the loss of the hexyl chain.

Purity is assessed from the gas chromatogram. sapub.orgchromforum.org A highly pure sample will show a single, dominant peak. chromatographyonline.com The area of this peak relative to the total area of all peaks in the chromatogram provides a quantitative measure of purity, often expressed as an area percentage. chromforum.org

| Parameter | Typical Value/Condition |

|---|---|

| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., SH-I-5Sil MS, VF-5ms) shimadzu.com.sgnist.gov |

| Carrier Gas | Helium, at a constant flow of ~1.0 mL/min nih.govnist.gov |

| Oven Program | Initial temp 60°C, ramp at 10°C/min to 280°C nih.govnist.gov |

| Injector Temperature | 250°C - 270°C nih.govnist.gov |

| MS Ionization Mode | Electron Impact (EI), 70 eV nist.gov |

| MS Scan Range | 40 - 450 amu |

High-Performance Liquid Chromatography (HPLC) is another powerful technique for purity assessment, particularly for compounds that may be thermally sensitive or less volatile. nih.gov For a moderately non-polar compound like 1-(Hexyloxy)-2-methylbenzene, Reversed-Phase HPLC (RP-HPLC) is the most common mode. researchgate.net

In RP-HPLC, the stationary phase is non-polar (e.g., a C18-bonded silica (B1680970) column), and the mobile phase is a more polar solvent mixture, typically consisting of acetonitrile (B52724) and/or methanol (B129727) mixed with water. ejgm.co.ukhplcindia.com The sample is dissolved in a suitable solvent and injected into the system. Components are separated based on their hydrophobicity; more non-polar compounds (like 1-(Hexyloxy)-2-methylbenzene) interact more strongly with the C18 stationary phase and thus elute later than more polar impurities.

Detection is commonly performed using a UV-Vis or Photodiode Array (PDA) detector. ejgm.co.uk The aromatic ring in 1-(Hexyloxy)-2-methylbenzene allows for strong UV absorbance, typically monitored around 254 nm or 220 nm. acs.org Similar to GC, the purity is determined by the relative area of the main peak in the resulting chromatogram. tcichemicals.com HPLC methods are validated for parameters like linearity, accuracy, and precision to ensure reliable quantification. nih.govejgm.co.uk

| Parameter | Typical Value/Condition |

|---|---|

| Stationary Phase | C18 Column (e.g., 250 mm x 4.6 mm, 5 µm particle size) researchgate.netejgm.co.uk |

| Mobile Phase | Isocratic or gradient mixture of Acetonitrile and Water researchgate.net |

| Flow Rate | 1.0 mL/min researchgate.net |

| Detection | UV/PDA at 220 nm and 254 nm acs.org |

| Column Temperature | Ambient or controlled (e.g., 30°C) researchgate.net |

| Injection Volume | 10 - 20 µL ejgm.co.uk |

Reactivity and Reaction Mechanisms of 1 Hexyloxy 2 Methylbenzene

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene (B151609) and its derivatives, where an electrophile replaces a hydrogen atom on the aromatic ring. dalalinstitute.com The rate and regioselectivity of these reactions on a substituted benzene ring, such as 1-(hexyloxy)-2-methylbenzene, are profoundly influenced by the nature of the substituents already present. vanderbilt.edu

Regioselectivity and Directing Effects of Hexyloxy and Methyl Groups

The benzene ring of 1-(hexyloxy)-2-methylbenzene is substituted with two electron-donating groups (EDGs): a hexyloxy group (-OC₆H₁₃) and a methyl group (-CH₃). Both groups activate the ring towards electrophilic attack, making it more reactive than benzene itself. ulethbridge.ca However, they differ in their activating strength and directing influence.

Hexyloxy Group: The hexyloxy group is a strong activating group. dalalinstitute.com The oxygen atom directly attached to the ring possesses lone pairs of electrons that can be delocalized into the π-system through resonance. ulethbridge.caorganicchemistrytutor.com This resonance effect significantly increases the electron density of the ring, particularly at the ortho and para positions. organicchemistrytutor.comlibretexts.org Consequently, the hexyloxy group is a powerful ortho, para-director. While it also has an electron-withdrawing inductive effect due to the oxygen's electronegativity, the resonance effect is dominant. libretexts.org

Methyl Group: The methyl group is a weakly activating group that directs incoming electrophiles to the ortho and para positions. savemyexams.comlibretexts.org This is due to a combination of a positive inductive effect (electron-donating) and hyperconjugation, which help stabilize the carbocation intermediate (arenium ion) formed during the substitution. libretexts.org

When multiple activating groups are present on a benzene ring, the regiochemical outcome of an electrophilic substitution is determined by the most powerful activating group. ulethbridge.ca In the case of 1-(hexyloxy)-2-methylbenzene, the hexyloxy group is the stronger activator. It will, therefore, primarily direct the incoming electrophile to its ortho (position 6) and para (position 4) positions. The methyl group is at position 2.

Substitution at the para position (C4) is generally favored over the ortho position (C6) due to reduced steric hindrance from the adjacent bulky hexyloxy and methyl groups. organicchemistrytutor.com

| Substituent | Electronic Effect | Activating/Deactivating | Directing Effect | Primary Positions Directed To |

|---|---|---|---|---|

| Hexyloxy (-OC₆H₁₃) | Strong Resonance Donor (+R) Weak Inductive Withdrawer (-I) | Strongly Activating | Ortho, Para | 4 (Para), 6 (Ortho) |

| Methyl (-CH₃) | Weak Inductive Donor (+I) Hyperconjugation | Weakly Activating | Ortho, Para | 3 (Ortho), 5 (Para) |

The table summarizes the directing effects of the substituents on 1-(hexyloxy)-2-methylbenzene. The numbering assumes the hexyloxy group is at position 1 and the methyl group at position 2.

Mechanistic Studies of Aromatic Substitution Pathways

The generally accepted mechanism for electrophilic aromatic substitution is the arenium ion mechanism. dalalinstitute.com This process involves two main steps:

Attack of the electrophile: The π-electron system of the aromatic ring acts as a nucleophile, attacking the electrophile (E⁺). This step is typically the slow, rate-determining step as it disrupts the aromaticity of the ring. lkouniv.ac.in The result is the formation of a resonance-stabilized carbocation known as an arenium ion or sigma (σ) complex. dalalinstitute.com

Deprotonation: A base in the reaction mixture removes a proton from the carbon atom that formed the bond with the electrophile. This is a fast step that restores the aromaticity of the ring, yielding the final substitution product. lkouniv.ac.in

For 1-(hexyloxy)-2-methylbenzene, the stability of the intermediate arenium ion determines the regioselectivity. When the electrophile attacks at the ortho or para position relative to the hexyloxy group, the resulting carbocation is significantly more stable. This increased stability arises from an additional resonance structure where the lone pair on the oxygen atom can delocalize to accommodate the positive charge. libretexts.org This extra resonance contributor is not possible if the attack occurs at the meta position. Therefore, the activation energy for the formation of the ortho and para intermediates is lower, and these products are formed faster. libretexts.org

While the arenium ion mechanism is widely accepted, some computational and experimental studies on analogous compounds like anisole (B1667542) have suggested that an alternative addition-elimination (AE) pathway may compete with or even be favored over the direct substitution (SEAr) mechanism in certain reactions, such as halogenation in nonpolar solvents. pnas.orgscience.gov

Functional Group Transformations of the Hexyloxy Moiety

The hexyloxy group, an ether linkage, can undergo specific transformations, although it is generally a stable functional group. blogspot.comorganic-chemistry.org

Oxidation Reactions and Product Formation

Ethers are generally resistant to oxidation under mild conditions. However, under forcing conditions with strong oxidizing agents, the C-O ether bond can be cleaved. For analogous aromatic ethers, oxidation can lead to the cleavage of the hexyloxy group. smolecule.com The reaction likely proceeds by oxidation at the carbon atom adjacent to the ether oxygen, ultimately breaking the ether linkage.

| Reaction Type | Reagents | Potential Products | Reference |

|---|---|---|---|

| Ether Cleavage | Strong oxidizing agents (e.g., KMnO₄, CrO₃) | 2-Methylphenol, Hexanoic acid | , smolecule.com |

This table presents potential oxidation reactions for the hexyloxy group based on data for analogous compounds.

Reduction Reactions and Product Formation

The ether linkage is highly resistant to reduction. It is not reduced by common reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation under conditions that would reduce other functional groups like ketones or nitro groups. Cleavage of the ether bond via reduction requires harsh and specific conditions, for instance, using strong acids in combination with a reducing agent, and is not a typical transformation. The aromatic ring can be hydrogenated to a cyclohexane (B81311) ring under high pressure and with a suitable catalyst, but the ether group itself remains intact.

| Reaction Type | Reagents | Reactivity of Hexyloxy Group | Reference |

|---|---|---|---|

| Catalytic Hydrogenation | H₂/Pd, Pt, or Ni | Resistant (Aromatic ring may be reduced under harsh conditions) | |

| Hydride Reduction | LiAlH₄, NaBH₄ | Resistant |

This table outlines the general stability of the hexyloxy group to common reduction methods.

Reactivity at the Methyl Group (Benzylic Position)

The methyl group attached to the benzene ring is at a "benzylic" position. C-H bonds at the benzylic position are significantly weaker and more reactive than typical alkane C-H bonds. masterorganicchemistry.com This enhanced reactivity is due to the resonance stabilization of the radical, carbocation, or carbanion intermediates that can form at this position. chemistrysteps.com

Key reactions at the benzylic methyl group include:

Free-Radical Halogenation: The benzylic hydrogens can be selectively replaced by halogens (e.g., bromine) via a free-radical mechanism. A common reagent for this transformation is N-Bromosuccinimide (NBS) in the presence of a radical initiator (like AIBN) or light. This reaction would convert 1-(hexyloxy)-2-methylbenzene into 1-(bromomethyl)-2-(hexyloxy)benzene. chemistrysteps.com

Oxidation: Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or sodium dichromate (Na₂Cr₂O₇) in acidic solution, can oxidize a benzylic methyl group to a carboxylic acid (-COOH). masterorganicchemistry.com For this reaction to occur, there must be at least one hydrogen atom on the benzylic carbon. chemistrysteps.com This reaction would transform 1-(hexyloxy)-2-methylbenzene into 2-(hexyloxy)benzoic acid. This method is a useful synthetic route because it converts an ortho, para-directing alkyl group into a meta-directing carboxyl group. masterorganicchemistry.com

| Reaction Type | Reagents | Product | Reference |

|---|---|---|---|

| Free-Radical Bromination | N-Bromosuccinimide (NBS), light/initiator | 1-(Bromomethyl)-2-(hexyloxy)benzene | chemistrysteps.com |

| Benzylic Oxidation | KMnO₄, heat or H₂CrO₄ | 2-(Hexyloxy)benzoic acid | masterorganicchemistry.com |

This table summarizes the main reactions occurring at the benzylic methyl group of 1-(hexyloxy)-2-methylbenzene.

Radical Halogenation and Related Processes

The structure of 1-(hexyloxy)-2-methylbenzene features a methyl group attached to the benzene ring, making it a substrate for benzylic halogenation. This type of reaction proceeds via a free-radical mechanism, targeting the C-H bonds of the methyl group, which are notably weaker than typical sp³ hybridized C-H bonds. libretexts.org The reduced bond strength is a consequence of the resonance stabilization of the intermediate benzylic radical that forms upon hydrogen abstraction. libretexts.org

A standard and highly effective method for achieving selective benzylic bromination is the Wohl-Ziegler reaction. organic-chemistry.org This reaction typically employs N-bromosuccinimide (NBS) as the bromine source in a non-polar solvent like carbon tetrachloride (CCl₄), with initiation achieved by UV light or a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide. organic-chemistry.orgwikipedia.org The primary advantage of using NBS is that it provides a low, constant concentration of molecular bromine (Br₂) and hydrogen bromide (HBr) throughout the reaction. organic-chemistry.orgwikipedia.org This controlled concentration is crucial for minimizing competitive electrophilic addition or substitution reactions on the electron-rich aromatic ring. chadsprep.com

The reaction mechanism involves three key stages:

Initiation: The radical initiator or UV light induces the homolytic cleavage of the N-Br bond in NBS or the Br-Br bond in the trace Br₂ present, generating the initial bromine radical (Br•) required to start the chain reaction. organic-chemistry.orgnumberanalytics.com

Propagation: A bromine radical abstracts a hydrogen atom from the methyl group of 1-(hexyloxy)-2-methylbenzene. This forms a resonance-stabilized benzylic radical and a molecule of HBr. This benzylic radical then reacts with a Br₂ molecule (generated from the reaction of HBr with NBS) to yield the product, 1-(bromomethyl)-2-(hexyloxy)benzene, and a new bromine radical, which continues the chain reaction. chadsprep.comnumberanalytics.com

Termination: The reaction concludes when radicals are consumed through various combination reactions.

The presence of the electron-donating hexyloxy group on the ring can influence the reaction rate. Studies on substituted toluenes have shown that electron-donating groups can accelerate the rate of hydrogen atom abstraction by radicals. cdnsciencepub.com

Table 1: Radical Halogenation of 1-(Hexyloxy)-2-methylbenzene

| Reaction Type | Substrate | Primary Reagent | Initiator/Conditions | Solvent | Primary Product |

| Benzylic Bromination (Wohl-Ziegler) | 1-(Hexyloxy)-2-methylbenzene | N-Bromosuccinimide (NBS) | AIBN or Benzoyl Peroxide, heat or UV light | CCl₄ | 1-(Bromomethyl)-2-(hexyloxy)benzene |

Other Significant Chemical Transformations

C-N Bond Formation Reactions utilizing 1-(Hexyloxy)-2-methylbenzene as a Substrate

1-(Hexyloxy)-2-methylbenzene serves as an effective substrate in C-N bond formation reactions, enabling the synthesis of complex amine derivatives. A notable example is its use in a nitrosonium-initiated reaction to synthesize diarylamines. acs.org Specifically, 1-(hexyloxy)-2-methylbenzene can undergo a self-coupling reaction to form Bis(4-(hexyloxy)-3-methylphenyl)amine. acs.org

This transformation was achieved by following a general procedure for nitrosonium-initiated C-N bond formation. acs.org The reaction mechanism is understood to involve the formation of a nitrosoarene as a key intermediate. The subsequent C-N bond formation between this intermediate and another molecule of the electron-rich 1-(hexyloxy)-2-methylbenzene is catalyzed by the nitrosonium ion (NO⁺). acs.org

In a documented synthesis, starting with 1.0 mmol of 1-(hexyloxy)-2-methylbenzene, the reaction yielded Bis(4-(hexyloxy)-3-methylphenyl)amine as a black liquid. acs.org The product was isolated with a yield of 61%. acs.org This synthetic method provides an alternative to traditional transition-metal-catalyzed cross-coupling reactions for creating diarylamine structures. acs.org

Table 2: C-N Bond Formation using 1-(Hexyloxy)-2-methylbenzene

| Reaction Name | Substrate | Key Reagents | Product | Yield | Reference |

| Nitrosonium-Initiated Dimerization | 1-(Hexyloxy)-2-methylbenzene | 1. NaNO₂, TFA 2. Fe, Acetic Acid | Bis(4-(hexyloxy)-3-methylphenyl)amine | 61% | acs.org |

Unable to Generate Article on "1-(Hexyloxy)-2-methylbenzene" for Advanced Materials Science Applications

Following a comprehensive review of scientific literature and available data, it is not possible to generate the requested article focusing on the chemical compound “1-(Hexyloxy)-2-methylbenzene” within the specified outline for applications in advanced materials science. Extensive searches have yielded no documented evidence or research findings that link this specific compound to the fields of Liquid Crystal (LC) Technology, Liquid Crystal Elastomers (LCEs), 3D/4D printing of LCEs, or optoelectronic materials as requested.

The molecule 1-(Hexyloxy)-2-methylbenzene is a simple aromatic ether. Based on its chemical structure, it does not possess the typical characteristics of a mesogen—the fundamental building block of liquid crystals. Mesogenic compounds are typically composed of rigid, elongated (calamitic) or disc-shaped (discotic) molecules that enable the formation of the ordered, fluid phases characteristic of liquid crystals. The structure of 1-(Hexyloxy)-2-methylbenzene lacks this requisite molecular geometry.

Research in the areas outlined in the prompt heavily features more complex molecules known as reactive mesogens (RMs). These are polymerizable liquid crystals that are foundational to the creation of LCEs and their subsequent use in advanced applications. Notably, a class of commercially significant reactive mesogens shares a structural component with the requested compound. For example, 1,4-bis[4-(6-acryloyloxyhexyloxy)benzoyloxy]-2-methylbenzene , commonly known as RM82 , contains the same substituted "2-methylbenzene" core. researchgate.netdakenchem.com This and similar molecules are the actual compounds used in the research and development of:

Liquid crystal systems and polymers. scientific.netresearchgate.net

Responsive Liquid Crystal Elastomers (LCEs).

3D and 4D printable, shape-changing structures.

Advanced optical and photonic films. google.comdakenchem.com

However, due to the strict user instruction to focus solely on "1-(Hexyloxy)-2-methylbenzene" and to exclude any information that falls outside this explicit scope, a detailed article cannot be written. Discussing the applications of related but distinct compounds like RM82 would directly violate the provided negative constraints. Therefore, no content can be accurately and truthfully generated for the requested outline.

Should you wish to proceed with an article on a relevant reactive mesogen such as 1,4-bis[4-(6-acryloyloxyhexyloxy)benzoyloxy]-2-methylbenzene , the provided outline could be fully addressed with detailed, scientifically accurate information.

Reactivity and Mechanistic Studies

Electrophilic Aromatic Substitution

The hexyloxy and methyl groups are both activating, electron-donating groups, which direct incoming electrophiles primarily to the ortho and para positions relative to themselves. minia.edu.egmsu.edulibretexts.org This makes the benzene (B151609) ring susceptible to electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions. smolecule.com The regioselectivity of these reactions is a key aspect of its chemistry.

Ether Cleavage Reactions

The ether linkage in 1-(Hexyloxy)-2-methylbenzene can be cleaved under specific conditions, typically using strong acids like HBr or HI. This reaction would yield 2-methylphenol and a hexyl halide.

Computational Studies on Reactivity

Computational studies can provide insights into the electronic structure and reactivity of 1-(Hexyloxy)-2-methylbenzene. These studies can help predict the most likely sites for electrophilic attack and provide a deeper understanding of the reaction mechanisms at a molecular level.

Applications in Advanced Materials Science

Polymeric and Resinous Systems

The unique combination of a flexible alkyl chain and a rigid aromatic ring in 1-(Hexyloxy)-2-methylbenzene suggests its potential utility in the formulation of specialty polymers and resins. Although direct incorporation of this specific molecule into commercial polymers is not widely documented, its structural motifs are found in various advanced materials.

The structure of 1-(Hexyloxy)-2-methylbenzene makes it a candidate for use as a monomer or a modifying additive in the synthesis of specialty polymers. The hexyloxy group can impart internal plasticization, leading to increased flexibility and a lower glass transition temperature in the resulting polymer. The aromatic ring, on the other hand, can contribute to thermal stability and mechanical strength.

For instance, structurally similar compounds, such as o-cresyl glycidyl (B131873) ether, which shares the 2-methylphenyl (o-cresyl) group, are utilized as reactive diluents in epoxy resin formulations. specialchem.comepa.gov These diluents reduce the viscosity of the resin before curing, making it easier to process and handle. specialchem.com While 1-(hexyloxy)-2-methylbenzene is not a glycidyl ether, its potential to be functionalized into a polymerizable monomer or its use as an additive to modify the bulk properties of a resin system remains an area for exploration.

Table 1: Potential Influence of Structural Features of 1-(Hexyloxy)-2-methylbenzene on Polymer Properties

| Structural Feature | Potential Effect on Polymer Properties |

| Hexyloxy Group | Increased flexibility, lower glass transition temperature, improved solubility in organic solvents, enhanced hydrophobicity. |

| 2-Methylphenyl Group | Enhanced thermal stability, increased mechanical strength, potential for specific chemical interactions. |

| Ether Linkage | Good chemical stability, potential for controlled degradation under specific conditions. |

The development of water-repellent surfaces is a significant area of materials science. The molecular architecture of 1-(Hexyloxy)-2-methylbenzene, possessing both a hydrophobic alkyl chain and an aromatic ring, makes it a substance with the potential for creating hydrophobic surfaces. The long hexyl chain is inherently nonpolar and would be expected to contribute significantly to water repellency.

Hydrophobic coatings are often created by applying a solution containing molecules that can form a low-surface-energy layer. While there is no direct evidence of 1-(hexyloxy)-2-methylbenzene being used in commercial hydrophobic coatings, its properties align with the requirements for such applications. It could potentially be used as a building block for synthesizing larger, more complex hydrophobic polymers or as an additive in a coating formulation. For example, catechol derivatives with long alkyl chains have been polymerized to create robust, water-repellent coatings on textiles. researchgate.net

Table 2: Contribution of Molecular Components of 1-(Hexyloxy)-2-methylbenzene to Hydrophobicity

| Molecular Component | Contribution to Hydrophobicity |

| Hexyl Chain | The long, nonpolar alkyl chain minimizes interaction with water molecules, leading to a water-repellent effect. |

| Aromatic Ring | The benzene (B151609) ring is also nonpolar and contributes to the overall hydrophobic character of the molecule. |

Intermediates in Organic Synthesis and Specialty Chemicals Production

A confirmed application of 1-(Hexyloxy)-2-methylbenzene is its use as a chemical intermediate in organic synthesis. Its structure allows it to be a versatile starting material for the creation of more complex molecules with specific functionalities.

Research has demonstrated that 1-(hexyloxy)-2-methylbenzene can serve as a precursor in the synthesis of diarylamines. Specifically, it has been used as the starting material to produce Bis(4-(hexyloxy)-3-methylphenyl)amine. This synthesis involves a nitrosonium-initiated C-N bond formation, highlighting the utility of 1-(hexyloxy)-2-methylbenzene in constructing larger, functional molecules that could have applications in areas such as materials science and pharmaceuticals.

Future Research Directions and Perspectives

Exploration of New Catalytic Transformations

The synthesis and functionalization of alkyl aryl ethers like 1-(Hexyloxy)-2-methylbenzene are continually evolving, with a strong emphasis on developing more efficient, selective, and sustainable catalytic methods. Future research is poised to move beyond traditional synthesis routes, such as the Williamson ether synthesis, which often require harsh conditions and produce significant salt waste.

Key future directions in catalytic transformations include:

Advanced C-O Bond Activation: The carbon-oxygen bond in aryl ethers is notoriously strong and unreactive. A major frontier in organic synthesis is the development of novel catalytic systems for the selective cleavage and functionalization of this bond. Recent breakthroughs in transition metal catalysis, particularly with nickel and palladium, are enabling cross-coupling reactions that use aryl ethers as starting materials. nih.govacs.org Future work will likely focus on creating more robust and versatile catalysts that can activate the C-O bond in substrates like 1-(Hexyloxy)-2-methylbenzene under milder conditions, allowing for the introduction of a wide array of functional groups. nih.govresearchgate.net This could lead to the synthesis of complex derivatives that are otherwise difficult to access.

Photoredox Catalysis: The use of light to drive chemical reactions offers a green and powerful alternative to traditional thermal methods. Photoredox catalysis has emerged as a revolutionary tool for forging new chemical bonds. nih.gov Future research will likely explore the application of photoredox catalysts to functionalize the aromatic ring or the alkyl chain of 1-(Hexyloxy)-2-methylbenzene, enabling novel transformations that are not possible with conventional methods.

Greener Synthetic Routes: There is a strong impetus to develop more environmentally friendly methods for producing alkyl aryl ethers. This includes catalytic versions of the Williamson ether synthesis that can operate at high temperatures with weaker, less toxic alkylating agents like alcohols and carboxylic acid esters, thereby minimizing waste. acs.orgresearchgate.netcapes.gov.br Additionally, continuous flow synthesis is a promising technology for the safe and efficient production of fine chemicals, and its application to the synthesis of 1-(Hexyloxy)-2-methylbenzene could offer significant advantages in terms of scalability and safety. acs.orgrsc.orgrsc.orgmdpi.com

A summary of potential catalytic research directions is presented in Table 1.

Table 1: Future Directions in Catalytic Transformations

| Research Area | Catalyst Type | Potential Transformation of 1-(Hexyloxy)-2-methylbenzene | Anticipated Benefits |

|---|---|---|---|

| C-O Bond Activation | Nickel, Palladium Complexes | Cross-coupling with boronic acids, amines, etc. | Synthesis of complex derivatives |

| Photoredox Catalysis | Organic Dyes, Iridium Complexes | C-H functionalization of the aromatic ring | Novel reactivity under mild conditions |

| Green Synthesis | Homogeneous Catalysts | High-temperature synthesis from o-cresol (B1677501) and hexanol | Reduced waste and use of safer reagents |

| Flow Chemistry | Various | Continuous production and functionalization | Improved safety, scalability, and efficiency |

Advanced Characterization Techniques for In-Situ Studies

To design more effective catalytic processes, a deep understanding of the reaction mechanisms is essential. The transient and highly reactive species involved in catalysis are often difficult to detect using conventional analytical methods. Therefore, the development and application of advanced, in-situ characterization techniques are critical future research directions.

Operando Spectroscopy: This powerful methodology involves characterizing a catalyst while it is actively working, providing real-time insights into its structure and the chemical transformations occurring on its surface. wikipedia.org Future research will increasingly employ a suite of operando techniques, such as Raman, infrared (IR), UV-vis, and X-ray absorption spectroscopy, to study the synthesis and functionalization of 1-(Hexyloxy)-2-methylbenzene. chimia.chrsc.orgethz.ch This will allow researchers to identify reaction intermediates, understand catalyst deactivation mechanisms, and establish clear structure-activity relationships. rsc.org

Multi-Technique Approaches: The complexity of catalytic systems often requires the use of multiple characterization techniques to obtain a complete picture. Future studies will focus on integrating different operando methods into a single experimental setup. researchgate.net For example, combining operando Raman and UV-vis spectroscopy can provide complementary information about the catalyst's electronic state and vibrational modes during a reaction. researchgate.net

Computational Design of Novel Derivatives with Enhanced Functionality

Computational chemistry and machine learning are revolutionizing materials discovery by enabling the in silico design and screening of molecules with desired properties. This approach can significantly accelerate the development of new derivatives of 1-(Hexyloxy)-2-methylbenzene with enhanced functionality.

Machine Learning for Catalyst Discovery: Machine learning algorithms can be trained on existing experimental data to predict the performance of new catalysts for specific reactions. beilstein-journals.orgacs.org This approach can be used to rapidly screen large libraries of potential catalysts for the synthesis and functionalization of 1-(Hexyloxy)-2-methylbenzene, identifying the most promising candidates for experimental validation. beilstein-journals.orgenergyfrontier.usu-tokyo.ac.jp

Computational Screening of Functionalized Derivatives: Density Functional Theory (DFT) and other computational methods can be used to predict the electronic, optical, and physical properties of novel molecules. researchgate.net High-throughput computational screening can be employed to explore a vast chemical space of functionalized derivatives of 1-(Hexyloxy)-2-methylbenzene. chemrxiv.orgtue.nl This will enable the rational design of molecules with tailored properties for specific applications, such as organic electronics or as precursors for advanced materials. researchgate.net

Integration into Emerging Technologies

The unique combination of an aromatic ring and a flexible alkyl chain in 1-(Hexyloxy)-2-methylbenzene makes it and its potential derivatives attractive building blocks for a range of emerging technologies.

Advanced Liquid Crystal Materials: Aryl ethers are common components of liquid crystals. tandfonline.commdpi.comcam.ac.ukresearchgate.netmdpi.com By modifying the structure of 1-(Hexyloxy)-2-methylbenzene, for example, by introducing mesogenic groups, it may be possible to create novel liquid crystal materials with unique phase behaviors and electro-optical properties. Future research could focus on synthesizing and characterizing such derivatives for applications in displays and optical switching.

Organic Electronics and Sensors: Functionalized aromatic compounds are at the heart of organic electronics. rsc.org The properties of 1-(Hexyloxy)-2-methylbenzene could be tuned through chemical modification to create materials for use in organic light-emitting diodes (OLEDs), field-effect transistors, or chemical sensors. laborundmore.comama-science.org For instance, incorporating specific binding sites could lead to the development of sensors for detecting particular ions or molecules. researchgate.net

Functional Polymers and Materials: The hexyloxy group provides a site for further polymerization or grafting onto surfaces. This could be exploited in the future to create functional polymers with tailored properties or to modify the surface of materials to control their wetting or adhesive characteristics.

The future research directions for 1-(Hexyloxy)-2-methylbenzene and its derivatives are rich and varied. By leveraging advances in catalysis, analytical techniques, computational modeling, and materials science, the scientific community is well-positioned to unlock the full potential of this versatile class of molecules.

Q & A

Q. What are the optimal synthetic routes for 1-(Hexyloxy)-2-methylbenzene, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, a brominated precursor like 2-methylphenol can react with 1-bromohexane under basic conditions (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF) at 80–100°C for 12–24 hours. Catalytic methods, such as palladium-mediated cross-coupling (e.g., Suzuki or Ullmann reactions), may enhance selectivity . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or fractional distillation (140–146°C at 18 mmHg) is recommended to isolate the product. Yield optimization requires controlled stoichiometry, inert atmospheres, and moisture-free conditions .

Q. What spectroscopic techniques are most effective for characterizing 1-(Hexyloxy)-2-methylbenzene, and what key spectral features should researchers anticipate?

- Methodological Answer :

- ¹H NMR : Expect aromatic proton signals at δ 6.7–7.2 ppm (split due to methyl and hexyloxy substituents), a singlet for the methyl group (δ ~2.3 ppm), and multiplet patterns for the hexyloxy chain (δ 0.8–1.7 ppm).

- ¹³C NMR : Aromatic carbons appear at 110–150 ppm, the methoxy carbon at ~70 ppm, and methyl carbons at ~20 ppm.

- IR : Stretching vibrations for C-O (1250 cm⁻¹) and aromatic C-H (3050 cm⁻¹).

- Mass Spectrometry : Molecular ion peak at m/z 208 (C₁₃H₂₀O), with fragmentation patterns reflecting cleavage of the hexyloxy chain .

Advanced Research Questions

Q. How does the hexyloxy substituent influence the electronic and steric properties of the benzene ring in 1-(Hexyloxy)-2-methylbenzene, and what implications does this have for its reactivity?

- Methodological Answer : The hexyloxy group is electron-donating via resonance, activating the ring toward electrophilic substitution (e.g., nitration, sulfonation). However, steric hindrance from the bulky hexyl chain may direct electrophiles to the para position relative to the methyl group. Computational studies (DFT or molecular docking) can model charge distribution and predict regioselectivity. Experimental validation via competitive reactions (e.g., bromination) under controlled conditions is advised .

Q. What strategies can resolve contradictions in reported biological activity data for derivatives of 1-(Hexyloxy)-2-methylbenzene?

- Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., cell lines, solvent polarity, concentration ranges). To address this:

Q. How can computational chemistry predict the interaction mechanisms of 1-(Hexyloxy)-2-methylbenzene with biological targets?

- Methodological Answer : Molecular dynamics (MD) simulations and density functional theory (DFT) can model binding affinities to proteins or membranes. For example:

- Docking Studies : Use software like AutoDock Vina to predict binding poses in enzyme active sites (e.g., cytochrome P450).

- ADMET Prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP, bioavailability).

Experimental validation via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) is critical for confirming computational findings .

Q. What chiral resolution techniques are applicable to synthesize enantiomerically pure derivatives of 1-(Hexyloxy)-2-methylbenzene?

- Methodological Answer : Enantiomeric purity can be achieved via:

- Chiral Chromatography : Use columns with cellulose- or amylose-based stationary phases.

- Kinetic Resolution : Employ enantioselective catalysts (e.g., chiral palladium complexes) during synthesis.

- Diastereomeric Salt Formation : React with a chiral resolving agent (e.g., tartaric acid) and recrystallize.

Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry .

Data Analysis and Reproducibility

Q. How should researchers design experiments to account for batch-to-batch variability in synthesized 1-(Hexyloxy)-2-methylbenzene?

- Methodological Answer : Implement quality control measures:

- Batch Characterization : Use GC-MS/HPLC to confirm purity (>95%) and consistency.

- Stability Studies : Store samples under inert atmospheres and track degradation via accelerated aging tests.

- Statistical Design : Apply factorial design (e.g., DoE) to identify critical process parameters (e.g., temperature, catalyst loading) affecting reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.